N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide is an organic compound with a molecular formula of C12H18N2O This compound is characterized by the presence of an amide group attached to a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methylphenyl)acetamide
- N-(4-amino-2-methylphenyl)-2-phenylacetamide
- N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZMDSVFJVJIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359355 |
Source
|
Record name | N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765291-41-6 |
Source
|
Record name | N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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